molecular formula C20H18N2O4 B10876441 [4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate

[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate

Cat. No.: B10876441
M. Wt: 350.4 g/mol
InChI Key: BFCLPUDDRHUDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, a methoxyphenyl group, and a propanoate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with aniline to form a Schiff base, which is then cyclized with phenylacetic acid to form the oxazole ring. The final step involves esterification with propanoic acid to yield the desired compound. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate is unique due to its oxazole ring structure combined with a propanoate ester. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

[4-[(2-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate

InChI

InChI=1S/C20H18N2O4/c1-3-18(23)25-20-16(13-21-15-11-7-8-12-17(15)24-2)22-19(26-20)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3

InChI Key

BFCLPUDDRHUDRX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(N=C(O1)C2=CC=CC=C2)C=NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.